

# KRC-108 Combination Therapy: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | KRC-108   |           |
| Cat. No.:            | B15617541 | Get Quote |

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of **KRC-108** (also known as RC108) combination therapy studies. **KRC-108** is a multi-kinase inhibitor targeting key oncogenic drivers, and its evaluation in combination with other anti-cancer agents is a promising area of research.

This guide summarizes available preclinical and clinical data, details experimental methodologies, and visualizes key pathways and workflows to support further investigation into **KRC-108** combination strategies.

# Preclinical Combination Studies KRC-108 in Combination with Chemotherapy

A key preclinical study investigated the synergistic effects of **KRC-108** with the chemotherapeutic agent 5-fluorouracil (5-FU) in a colon cancer model.

Quantitative Data Summary: **KRC-108** + 5-FU in Colon Cancer



| Paramete<br>r                         | KRC-108<br>Monother<br>apy | 5-FU<br>Monother<br>apy | KRC-108<br>+ 5-FU<br>Combinat<br>ion                                                                     | Synergy<br>Assessm<br>ent                              | Cell Line          | Referenc<br>e |
|---------------------------------------|----------------------------|-------------------------|----------------------------------------------------------------------------------------------------------|--------------------------------------------------------|--------------------|---------------|
| Gl50                                  | 220 nM                     | 2.90 μΜ                 | Not explicitly stated, but ratio for combinatio n treatment was 1:13.3 based on GI <sub>50</sub> values. | Combinatio n Index (CI) = 0.579 (indicating synergism) | KM12C              | [1]           |
| In Vivo Tumor Growth Inhibition (TGI) | 73.0% (at<br>80 mg/kg)     | Data not<br>provided    | Data not<br>provided                                                                                     | Not<br>applicable                                      | KM12C<br>Xenograft | [1]           |

Experimental Protocol: In Vivo Xenograft Model for **KRC-108** + 5-FU Study

- Cell Line: KM12C human colon cancer cells, which harbor an NTRK1 gene fusion.
- Animal Model: Female BALB/c nu/nu mice.
- Tumor Implantation: KM12C cells were subcutaneously inoculated into the mice.
- Treatment Groups:
  - Vehicle control (PBS)
  - KRC-108 (40 mg/kg, oral gavage)
  - KRC-108 (80 mg/kg, oral gavage)



- 5-FU (dose not specified, likely based on GI<sub>50</sub> ratio)
- KRC-108 + 5-FU combination
- Dosing Schedule: Daily oral gavage for 14 days.
- Efficacy Endpoints: Tumor volume was measured on days 7 and 14. Tumor weight was measured at the end of the study.
- Synergy Calculation: The combination index (CI) was calculated based on the cell viability assay to determine synergism.

### **Clinical Combination Studies**

**KRC-108**, under the designation RC108, is currently being evaluated in several clinical trials in combination with targeted therapies and immunotherapies. RC108 is described as an antibody-drug conjugate (ADC) targeting c-Met.

## RC108 in Combination with Targeted Therapy (Furmonertinib)

A Phase Ib/II clinical trial (NCT05821933) is evaluating RC108 in combination with furmonertinib, a third-generation EGFR tyrosine kinase inhibitor (TKI), in patients with locally advanced or metastatic non-small cell lung cancer (NSCLC) with EGFR mutations and MET overexpression who have progressed on prior EGFR-TKI treatment.[2][3]

Quantitative Data Summary: RC108 + Furmonertinib in NSCLC (Phase Ib/II)



| Efficacy Endpoint                  | 2.0 mg/kg RC108 +<br>Furmonertinib<br>Cohort (n=24) | Subgroup with<br>specific MET<br>expression¹ (n=18) | Reference |
|------------------------------------|-----------------------------------------------------|-----------------------------------------------------|-----------|
| Objective Response<br>Rate (ORR)   | 37.5% (95% CI: 18.8-<br>59.4)                       | 50.0% (95% CI: 26.0-<br>74.0)                       | [3]       |
| Disease Control Rate (DCR)         | 75.0% (95% CI: 53.3-<br>90.2)                       | 83.3% (95% CI: 58.6-<br>96.4)                       | [3]       |
| Progression-Free<br>Survival (PFS) | Data immature                                       | Data immature                                       | [3]       |
| Overall Survival (OS)              | Data immature                                       | Data immature                                       | [3]       |

¹Patients with ≥10% of tumor cells with 1+/2+/3+ membrane staining and ≤20% tumor cells with strong (3+) cytoplasmic staining.[3]

Experimental Protocol: NCT05821933 (RC108 + Furmonertinib)

- Study Design: Open-label, single-arm, multicenter Phase Ib/II study.
- Patient Population: Patients with locally advanced or metastatic EGFR-mutated NSCLC with MET overexpression who have failed prior EGFR-TKI therapy.[2][3]
- Treatment Arms:
  - RC108 (intravenously) in combination with furmonertinib (orally).[3]
- Primary Endpoints: Safety and Objective Response Rate (ORR).[3]
- Secondary Endpoints: Progression-Free Survival (PFS), Duration of Response (DOR),
   Disease Control Rate (DCR), and Overall Survival (OS).

## RC108 in Combination with Immunotherapy (Toripalimab and other PD-1 Inhibitors)

RC108 is also being investigated in combination with PD-1 inhibitors for the treatment of various solid tumors.



- NCT05821933: This trial also includes cohorts evaluating RC108 in combination with furmonertinib and the PD-1 inhibitor toripalimab in patients with advanced EGFR-mutated NSCLC.[2]
- Collaboration with Innovent Biologics: A clinical trial is underway to evaluate RC108 in combination with sintilimab (a PD-1 inhibitor) in Chinese patients with advanced solid tumors.[4] Preclinical studies suggest that RC108 can induce tumor-specific adaptive immunity and increase T cell infiltration in the tumor microenvironment, providing a rationale for combination with a PD-1 inhibitor.[2]

As of the latest available information, specific quantitative efficacy data from the immunotherapy combination trials have not been publicly released.

# Signaling Pathways and Experimental Workflows KRC-108 Mechanism of Action: TrkA Signaling Pathway

**KRC-108** has been shown to inhibit the Tropomyosin receptor kinase A (TrkA) signaling pathway. TrkA is a receptor tyrosine kinase that, when activated by nerve growth factor (NGF) or through oncogenic fusions (e.g., NTRK1 fusion), triggers downstream signaling cascades that promote cell proliferation and survival. **KRC-108** blocks the phosphorylation of TrkA, thereby inhibiting these downstream signals.



Cancer Cell Culture



Randomization into Treatment Groups Treatment Administration (e.g., KRC-108, Vehicle)





Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. Innovent and RemeGen Enter into Clinical Trial Collaboration Investigating Combination Therapy of TYVYT® (sintilimab injection) and Novel ADC Candidates for Advanced Solid Tumors in China [prnewswire.com]
- 3. researchgate.net [researchgate.net]



- 4. RemeGen and Innovent Collaborate on Clinical Trials to Evaluate the Potential of RC88 and RC108 Combined with PD-1 Therapy for Advanced Solid Tumors [prnewswire.com]
- To cite this document: BenchChem. [KRC-108 Combination Therapy: A Comparative Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15617541#krc-108-combination-therapy-studies]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com